4-Methoxypyrimidine-2-sulfinic acid
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Overview
Description
4-Methoxypyrimidine-2-sulfinic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methoxypyrimidine-2-sulfinic acid typically involves the reaction of pyrimidine derivatives with sulfur dioxide. One common method includes the use of Grignard reagents with sulfur dioxide, followed by acidification to yield the sulfinic acid . Another approach involves the Friedel-Crafts acylation reaction under the protection of inert gas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid to thiols or sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methoxypyrimidine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-2-sulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidine-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfinic acid group.
4-Methoxypyrimidine-2-sulfonic acid: An oxidized form of 4-Methoxypyrimidine-2-sulfinic acid.
2,4-Dimethoxypyrimidine: Contains two methoxy groups but lacks the sulfinic acid functionality.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a sulfinic acid group within the same molecule. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H6N2O3S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
4-methoxypyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-2-3-6-5(7-4)11(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
XXMSRTLLGIIIAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)S(=O)O |
Origin of Product |
United States |
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